

Application Notes and Protocols for Isotopic Analysis of Lanthanum-138 via TIMS

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Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

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This document provides a detailed protocol for the high-precision isotopic analysis of **Lanthanum-138** (^{138}La) using Thermal Ionization Mass Spectrometry (TIMS). The following sections outline the necessary chemical separation procedures and instrumental parameters to achieve accurate and reproducible measurements of the $^{138}\text{La}/^{139}\text{La}$ isotope ratio.

Introduction

Lanthanum-138 is a long-lived, naturally occurring radioactive isotope of lanthanum, with a half-life of approximately 1.02×10^{11} years.^[1] Accurate determination of the $^{138}\text{La}/^{139}\text{La}$ isotopic ratio is crucial in various fields, including geochronology (La-Ce dating) and as a tracer in geological and environmental studies. Thermal Ionization Mass Spectrometry (TIMS) is the benchmark technique for achieving the high precision required for these applications, owing to its high sensitivity, stability, and low instrumental fractionation.^{[2][3]}

This protocol details a robust method for the separation of lanthanum from complex matrices and its subsequent isotopic analysis using a multi-collector TIMS.

Chemical Separation of Lanthanum

To obtain high-quality TIMS data, it is imperative to first isolate lanthanum from the sample matrix to eliminate isobaric interferences and matrix effects. The following protocol describes a two-stage ion-exchange chromatography procedure for the purification of lanthanum from

silicate rock samples. This procedure can be adapted for other matrices with appropriate modifications.

Reagents and Materials

- Acids: High-purity, sub-boiling distilled hydrofluoric acid (HF), nitric acid (HNO₃), and hydrochloric acid (HCl) are required.
- Resins:
 - Cation exchange resin: AG50W-X8, 200-400 mesh.
 - Extraction chromatography resin: Eichrom LN Resin, 100-150 µm.
- Columns: Teflon or polypropylene columns of appropriate size.
- Labware: Teflon beakers, vials, and pipettes. All labware must be rigorously cleaned to minimize blank contributions.

Experimental Protocol: Lanthanum Separation

- Sample Digestion:
 - Accurately weigh approximately 100-200 mg of powdered rock sample into a clean Teflon beaker.
 - Add a mixed ¹³⁸La-¹³⁹La spike solution if isotope dilution analysis is required for concentration determination.
 - Add a mixture of concentrated HF and HNO₃ (typically in a 3:1 ratio) and heat on a hotplate at ~120°C for 48-72 hours to achieve complete dissolution.
 - Evaporate the solution to dryness.
 - Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides. Repeat this step twice.
 - Dissolve the final residue in 2.5 M HCl.

- Stage 1: Cation Exchange Chromatography (Bulk Rare Earth Element Separation)
 - Prepare a column with a 2 mL bed volume of pre-cleaned AG50W-X8 cation exchange resin.
 - Condition the column with 2.5 M HCl.
 - Load the dissolved sample onto the column.
 - Elute the major matrix elements with 10 mL of 2.5 M HCl.
 - Elute the rare earth elements (REEs), including Lanthanum, with 10 mL of 6 M HCl.
 - Collect the REE fraction and evaporate to dryness.
- Stage 2: Extraction Chromatography (Lanthanum Isolation)
 - Prepare a column with a 1 mL bed volume of Eichrom LN Resin.
 - Condition the column with 0.1 M HNO₃.
 - Dissolve the REE fraction from Stage 1 in 0.1 M HNO₃ and load it onto the column.
 - Wash the column with specific volumes of increasing concentrations of HNO₃ to sequentially elute other REEs. The exact volumes and concentrations should be calibrated for the specific resin batch. A typical elution profile involves washing with 0.15 M, 0.2 M, and 0.3 M HNO₃ to remove heavier and middle REEs.
 - Elute the purified Lanthanum fraction with 6 M HCl.
 - Evaporate the collected Lanthanum fraction to dryness.
 - Treat the dried residue with a few drops of concentrated HNO₃ and evaporate to dryness to convert the sample to a nitrate form suitable for TIMS analysis.

Quality Control

- Blanks: Process a full procedural blank with each batch of samples to monitor contamination. Typical procedural blanks should be in the low picogram range for Lanthanum.

- Yield: The chemical yield of lanthanum can be determined by isotope dilution or by analyzing a standard solution processed alongside the samples. Yields should typically be greater than 90%.

TIMS Isotopic Analysis of Lanthanum-138

The purified lanthanum fraction is now ready for isotopic analysis on a multi-collector thermal ionization mass spectrometer, such as the Thermo Scientific Triton series.

Filament Preparation and Sample Loading

- Filament Material: Rhenium (Re) filaments are commonly used for lanthanum analysis. A double or triple filament assembly is recommended to separate the evaporation and ionization processes, which enhances ionization efficiency and stability.[4]
- Degassing: New filaments should be outgassed in a high-vacuum environment by passing a current through them to remove any surface contaminants.
- Sample Loading:
 - Dissolve the purified lanthanum nitrate residue in a small volume (a few microliters) of 0.2 M HNO₃.
 - Using a micropipette, carefully load 1-2 µL of the lanthanum solution onto the center of the evaporation filament.
 - Pass a small current (e.g., ~1.0 A) through the filament to gently dry the sample.
 - An activator, such as a colloidal suspension of tantalum oxide (Ta₂O₅) in phosphoric acid (H₃PO₄), can be added to the sample load to enhance the ionization efficiency of lanthanum.

Instrumental Parameters for TIMS Analysis

The following table summarizes typical instrumental parameters for the isotopic analysis of lanthanum on a multi-collector TIMS.

Parameter	Value/Setting
Instrument	Multi-collector TIMS (e.g., Thermo Scientific Triton XT)
Filament Assembly	Double or Triple Rhenium (Re) Filament
Evaporation Filament Current	Ramped to achieve a stable ion beam (typically 1.5 - 2.5 A)
Ionization Filament Current	~4.0 - 5.0 A (corresponding to ~1800 - 2000 °C)
Analysis Mode	Static multi-collection
Collector Configuration	Faraday cups for ¹³⁹ La and ¹³⁸ La
Integration Time	8.388 seconds per measurement
Number of Ratios	100-200
Masses Monitored	¹³⁸ La, ¹³⁹ La

Data Acquisition and Reduction

- Evacuation: Place the sample turret into the mass spectrometer and evacuate the source housing to a high vacuum (typically $< 2 \times 10^{-7}$ mbar).
- Heating and Ion Beam Focusing:
 - Slowly ramp up the current to the evaporation filament to achieve a stable ion beam of the major isotope, ¹³⁹La.
 - Optimize the ion beam focus using the instrument's electrostatic lenses.
- Data Collection:
 - Once a stable and sufficiently intense ion beam is achieved (e.g., 1-5 V on ¹³⁹La), begin the static multi-collection data acquisition.
 - The intensities of the ¹³⁸La and ¹³⁹La ion beams are measured simultaneously in their respective Faraday cups.

- Data Reduction:
 - The raw data consists of a series of $^{138}\text{La}/^{139}\text{La}$ ratios.
 - Correct for any baseline drift of the amplifiers.
 - Apply a correction for mass fractionation using an exponential law and a well-characterized isotopic standard.
 - Calculate the mean $^{138}\text{La}/^{139}\text{La}$ ratio and its internal precision (standard error).

Data Presentation

Quantitative data from the isotopic analysis should be summarized in a clear and structured table for easy comparison.

Sample ID	^{139}La Signal (V)	Measured $^{138}\text{La}/^{139}\text{La}$	2σ (Internal Precision)
Standard 1	3.2	0.0009025	0.0000005
Standard 2	3.5	0.0009027	0.0000006
Sample A	2.8	0.0009153	0.0000007
Sample B	3.1	0.0009188	0.0000006
Procedural Blank	<0.001	-	-

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isotopic analysis of **Lanthanum-138** by TIMS.

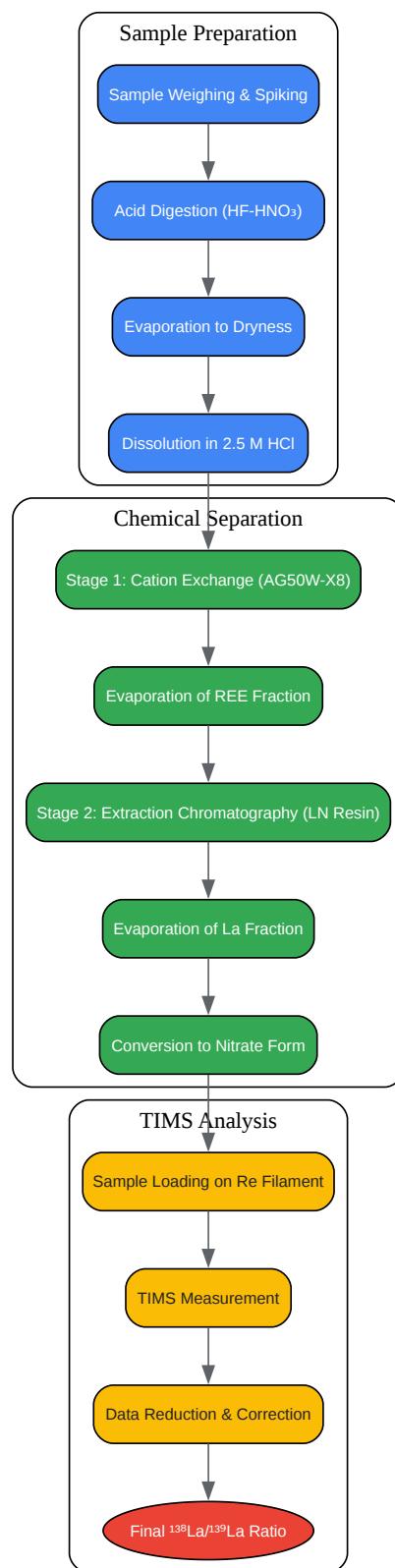
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Figure 1. Experimental workflow for **Lanthanum-138** isotopic analysis by TIMS.

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